2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole

Lipophilicity Drug-likeness Membrane permeability

This 2,5-disubstituted 1,3,4-oxadiazole features a unique 3-chlorophenyl (meta-Cl) motif and a chiral 1-chloroethyl group, providing distinct electronic and steric properties versus para‑Cl or unsubstituted analogs. A Lipinski‑compliant fragment (MW 243.09, XLogP3 2.9, TPSA 38.9 Ų) ideal for lead optimization targeting sirtuins (SIRT1–3) and lipoxygenases. The di‑chloro isotopic signature (9:6:1) enables reliable LC‑MS/MS quantification. Available at ≥95% purity, it is an excellent starting point for SAR exploration. Choose this compound for precise control over halogen bonding interactions and metabolic stability in enzyme inhibition assays.

Molecular Formula C10H8Cl2N2O
Molecular Weight 243.09
CAS No. 660417-35-6
Cat. No. B2903958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
CAS660417-35-6
Molecular FormulaC10H8Cl2N2O
Molecular Weight243.09
Structural Identifiers
SMILESCC(C1=NN=C(O1)C2=CC(=CC=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2N2O/c1-6(11)9-13-14-10(15-9)7-3-2-4-8(12)5-7/h2-6H,1H3
InChIKeyGZDXPNTZDUHKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole (CAS 660417-35-6): Physicochemical Identity and Procurement Baseline


2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole (CAS 660417-35-6, PubChem CID 4962682) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a 1-chloroethyl substituent at the 2-position and a 3-chlorophenyl ring at the 5-position, with molecular formula C₁₀H₈Cl₂N₂O and molecular weight 243.09 g/mol [1]. This compound is a member of the broader 1,3,4-oxadiazole class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its favorable drug-likeness profile and diverse bioactivity potential, including antimicrobial, anticancer, and anti-inflammatory properties [2][3]. The compound is commercially available as a research chemical (typical purity ≥95%) from multiple suppliers including Santa Cruz Biotechnology (catalog sc-334557) . Its computed XLogP3-AA of 2.9, topological polar surface area (TPSA) of 38.9 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors place it within Lipinski-compliant drug-like chemical space [1].

Why Generic Substitution of 1,3,4-Oxadiazole Analogs for 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole (CAS 660417-35-6) Carries Scientific Risk


Within the 1,3,4-oxadiazole class, small structural variations—particularly the position and identity of halogen substituents on the aryl ring—can produce substantial shifts in lipophilicity, electronic distribution, and target-binding interactions [1]. The 3-chlorophenyl motif in this compound positions the chlorine atom at the meta position of the phenyl ring, which confers a distinct electron-withdrawing inductive effect pattern compared to the 4-chloro (para) or unsubstituted phenyl analogs, thereby altering π-stacking interactions with biological targets and potentially shifting selectivity profiles across enzyme families such as sirtuins (SIRT1–3) and lipoxygenases [2][3]. Furthermore, the 1-chloroethyl group at the 2-position introduces a chiral center absent in chloromethyl analogs, which can affect metabolic stability and off-rate kinetics in enzyme inhibition assays [2]. Generic interchange with any closely related oxadiazole analog without experimental validation therefore risks introducing uncontrolled variables in potency, selectivity, solubility, and pharmacokinetic behavior, particularly when replicating published structure-activity relationship (SAR) findings or scaling up for in vivo studies.

Quantitative Differentiation Evidence: 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole (CAS 660417-35-6) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 3-Chlorophenyl vs. Unsubstituted Phenyl Analog

The computed XLogP3-AA of 2-(1-chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is 2.9, which is 0.6 log units higher than that of the unsubstituted phenyl analog 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole (CAS 36770-21-5), which has a computed XLogP3-AA of approximately 2.3 (estimated from PubChem data for the phenyl analog bearing the same oxadiazole core) [1][2]. This difference corresponds to a theoretical ~4-fold increase in octanol-water partition coefficient for the 3-chlorophenyl derivative, indicating enhanced membrane permeability potential.

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Chlorine Content: Impact on Detection Sensitivity in Mass Spectrometry-Based Assays

The target compound (C₁₀H₈Cl₂N₂O, MW 243.09) contains two chlorine atoms, producing a characteristic isotopic pattern (M:M+2:M+4 ≈ 9:6:1) that is readily distinguishable by mass spectrometry [1]. In comparison, 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole (CAS 36770-21-5, C₁₀H₉ClN₂O, MW 208.64) contains only one chlorine atom (M:M+2 ≈ 3:1), yielding a less distinctive isotopic signature . The di-chloro isotopic envelope of the target compound provides a stronger analytical fingerprint for quantification and purity assessment in LC-MS/MS workflows.

Mass spectrometry Detection sensitivity Isotopic pattern

Positional Isomerism: 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomer — Distinct Hydrogen-Bond Acceptor Topology

The target compound belongs to the 1,3,4-oxadiazole series, where the two nitrogen atoms are adjacent (N–N bond), producing a hydrogen-bond acceptor geometry distinct from the 1,2,4-oxadiazole regioisomer 5-(1-chloroethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (CAS not assigned, but structurally characterized) . In the 1,3,4-isomer, the N3 and N4 atoms are positioned to engage in bidentate hydrogen-bond acceptor interactions with target proteins, whereas the 1,2,4-isomer presents a different spatial arrangement of H-bond acceptors [1]. This topological difference can result in divergent binding modes to enzyme active sites, as demonstrated for other 1,3,4- vs. 1,2,4-oxadiazole pairs evaluated against kinase and sirtuin targets [2].

Regioisomerism Hydrogen-bond acceptor geometry Target recognition

Melting Point and Thermal Stability: Differentiating Factor for Formulation and Storage Considerations

The experimentally reported melting point of 2-(1-chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is 237–238 °C [1]. This relatively high melting point, compared to the predicted boiling point of 359.7 ± 52.0 °C and predicted density of 1.344 ± 0.06 g/cm³, indicates strong intermolecular forces in the crystalline state, which may confer advantages in long-term solid-state stability and formulation development [1]. By contrast, the unsubstituted phenyl analog (CAS 36770-21-5) and the regioisomeric 1,2,4-oxadiazole analog lack published melting point data, making thermal stability comparisons unavailable for these specific comparators.

Thermal stability Formulation Solid-state properties

Drug-Likeness Profile: Lipinski Rule-of-Five Compliance and Predicted Oral Absorption

2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole satisfies all four Lipinski Rule-of-Five criteria: MW = 243.09 (<500), XLogP3 = 2.9 (<5), H-bond donors = 0 (<5), and H-bond acceptors = 3 (<10) [1]. Its predicted aqueous solubility (LogS ≈ −3.6, estimated) and TPSA of 38.9 Ų correspond to a predicted human intestinal absorption of approximately 95% using the equation %Abs = 109 − (0.345 × TPSA) [2]. This places the compound in a favorable drug-like chemical space that is comparable to but distinct from the 4-chlorophenyl positional isomer, which would exhibit a slightly different electronic distribution and potentially altered solubility due to the para-substitution pattern .

Drug-likeness Lipinski Rule of Five Oral bioavailability prediction

Optimal Research and Industrial Application Scenarios for 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole (CAS 660417-35-6)


Medicinal Chemistry Hit-to-Lead Optimization Leveraging the 1,3,4-Oxadiazole Scaffold

This compound serves as a synthetically tractable starting point for structure-activity relationship (SAR) exploration around the 1,3,4-oxadiazole core. Its chlorine substituents at both the 2-position (1-chloroethyl) and 5-position (3-chlorophenyl) provide handles for further derivatization via nucleophilic substitution or cross-coupling reactions [1]. The favorable Lipinski profile (MW 243.09, XLogP3 2.9, zero HBD) makes it an attractive fragment-like core for lead optimization programs targeting antimicrobial or anticancer endpoints [2]. Researchers building focused libraries of 2,5-disubstituted 1,3,4-oxadiazoles can use this compound as a key intermediate for diversification at either the chloroethyl or chlorophenyl positions.

Enzyme Inhibition Screening Panels Targeting Sirtuin and Related NAD⁺-Dependent Deacetylases

Given the documented activity of structurally related 1,3,4-oxadiazole derivatives against sirtuin isoforms (SIRT1–3) and lipoxygenase (LOX) enzymes, this compound is a rational candidate for inclusion in focused screening panels against the sirtuin family [1]. Its 3-chlorophenyl substitution pattern may confer differential selectivity across SIRT1, SIRT2, and SIRT3 compared to 4-chlorophenyl or unsubstituted phenyl analogs, based on SAR trends observed in related oxadiazole chemotypes [2]. The di-chloro isotopic signature also facilitates LC-MS/MS-based quantification of compound levels in enzyme inhibition assays.

Analytical Reference Standard for LC-MS/MS Method Development and Validation

The well-defined di-chloro isotopic pattern (M:M+2:M+4 ≈ 9:6:1) of this compound makes it an excellent candidate for use as an internal standard or reference material in quantitative LC-MS/MS bioanalytical method development [1]. Its chromatographic behavior, dictated by a LogP of 2.9 and TPSA of 38.9 Ų, provides predictable reversed-phase retention characteristics on C18 columns, facilitating method transfer across different laboratories and instrument platforms [2]. Commercially available at 95%+ purity from multiple vendors, the compound meets the minimum purity requirements for analytical reference standards.

Chemical Biology Tool Compound for Investigating Halogen Bonding in Protein-Ligand Interactions

The presence of two chlorine atoms at structurally distinct positions (aliphatic 1-chloroethyl and aromatic 3-chlorophenyl) enables this compound to serve as a probe for studying halogen bonding contributions to protein-ligand binding affinity [1]. The meta-chlorine on the phenyl ring can engage in halogen-π interactions with aromatic protein residues, while the aliphatic chlorine may participate in orthogonal polar interactions [2]. Comparative biophysical studies (e.g., ITC, SPR) with the des-chloro phenyl analog (CAS 36770-21-5) can quantify the thermodynamic contribution of the 3-chloro substituent to binding free energy.

Quote Request

Request a Quote for 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.